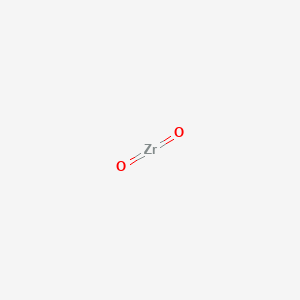O2Z
Zirconium dioxide
CAS No.: 12036-23-6
Cat. No.: VC8458507
Molecular Formula: ZrO2
O2Z
Molecular Weight: 123.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12036-23-6 |
|---|---|
| Molecular Formula | ZrO2 O2Z |
| Molecular Weight | 123.22 g/mol |
| IUPAC Name | dioxozirconium |
| Standard InChI | InChI=1S/2O.Zr |
| Standard InChI Key | MCMNRKCIXSYSNV-UHFFFAOYSA-N |
| SMILES | O=[Zr]=O |
| Canonical SMILES | O=[Zr]=O |
Introduction
Fundamental Characteristics of Zirconium Dioxide
Crystal Structure and Phase Transitions
Zirconium dioxide exhibits three primary crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). At room temperature, the monoclinic phase is thermodynamically stable, characterized by a distorted fluorite structure with zirconium atoms coordinated to seven oxygen ions . Heating above 1,170°C induces a reversible phase transition to the tetragonal structure, where zirconium adopts eight-fold coordination in a face-centered cubic lattice . Above 2,370°C, the cubic phase dominates, featuring a fully symmetric fluorite configuration . These transitions are accompanied by significant volume changes (~3–5%), necessitating stabilization strategies for high-temperature applications .
Table 1: Crystallographic Properties of ZrO₂ Phases
| Phase | Symmetry | Coordination Number | Stability Range (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Monoclinic | P2₁/c | 7 | <1,170 | 5.85 |
| Tetragonal | P4₂/nmc | 8 | 1,170–2,370 | 6.10 |
| Cubic | Fm3m | 8 | >2,370 | 6.27 |
| Data compiled from . |
Physical and Mechanical Properties
Zirconium dioxide’s high hardness (12.3 GPa Vickers) and fracture toughness (6.0 MPa√m) stem from its covalent-ionic bonding and stress-induced phase transformation mechanism . The tetragonal-to-monoclinic transition under stress dissipates energy, enhancing crack resistance. Its thermal expansion coefficient (10.5×10⁻⁶/°C) and Young’s modulus (205 GPa) make it compatible with metals in composite systems .
Table 2: Key Material Properties of Yttria-Stabilized ZrO₂
| Property | Value |
|---|---|
| Bulk Density | 6.05 g/cm³ |
| Modulus of Rupture | 1,080 MPa |
| Thermal Conductivity | 2.7 W/m·K |
| Band Gap Energy | 4.8–5.1 eV |
| Data sourced from . |
Synthesis and Stabilization Techniques
Hydrothermal Synthesis
Hydrothermal methods produce ZrO₂ nanoparticles by reacting precursors like ZrOCl₂·8H₂O or ZrO(NO₃)₂·2H₂O in aqueous solutions at 110–200°C . Lower temperatures (110–130°C) favor cubic-phase nanoparticles, while higher temperatures (>150°C) yield tetragonal structures . Post-synthesis calcination above 500°C induces phase transitions to monoclinic configurations, critical for catalytic applications .
Sol-Gel and Precipitation Methods
Sol-gel techniques involve hydrolyzing zirconium alkoxides (e.g., Zr(OPr)₄) in alcoholic solutions, followed by gelation and calcination . Precipitation routes utilize ammonium hydroxide to precipitate Zr(OH)₄ from ZrCl₄ solutions, which dehydrate to ZrO₂ upon heating . These methods achieve particle sizes of 20–50 nm but require careful pH control to avoid agglomeration .
Stabilization with Dopants
Yttria (Y₂O₃) doping (3–8 mol%) stabilizes the high-temperature cubic or tetragonal phases at room temperature by introducing oxygen vacancies that relieve lattice strain . Ceria (CeO₂) and magnesia (MgO) are alternative dopants, enhancing ionic conductivity for solid oxide fuel cells .
Industrial and Biomedical Applications
Thermal Barrier Coatings
Plasma-sprayed ZrO₂-8%Y₂O₃ coatings reduce turbine blade temperatures by 100–300°C, improving engine efficiency and lifespan . The low thermal conductivity (2.7 W/m·K) and high emissivity of ZrO₂ minimize heat transfer to metallic substrates .
Biomedical Implants
Yttria-stabilized zirconia (YSZ) is used in dental crowns and hip prostheses due to its biocompatibility, wear resistance, and radiopacity . Surface functionalization with silane coupling agents (e.g., TMSPM) enhances bonding with polymer matrices in composite implants .
Optical and Catalytic Applications
ZrO₂ nanoparticles exhibit strong UV absorption (200–260 nm) and a tunable bandgap (4.8–5.1 eV), making them ideal for UV filters and photocatalysts . Sulfated zirconia catalysts achieve 90% conversion in alkylation reactions, outperforming traditional acid catalysts .
Recent Advances in ZrO₂ Research
Nanoparticle Morphology Control
Studies demonstrate that precursor choice (e.g., zirconium oxychloride vs. nitrate) influences nanoparticle shape. Nitrate-derived ZrO₂ forms spherical particles (20–30 nm), while chloride precursors yield rod-like structures .
High-Pressure Phase Transitions
In situ XRD studies reveal that pressures >3 GPa stabilize the orthorhombic Pbca phase, which reverts to monoclinic upon decompression . This metastable phase exhibits 15% higher hardness than conventional ZrO₂ .
Biomedical Innovations
Nano-ZrO₂/polymer composites show promise in bone tissue engineering, with in vitro studies indicating 40% increased osteoblast proliferation compared to HA composites .
Future Directions and Challenges
Low-Temperature Synthesis
Developing hydrothermal methods below 100°C could reduce energy costs. Preliminary work using microwave-assisted synthesis achieves cubic ZrO₂ at 80°C but requires scalability .
Environmental Applications
ZrO₂-based membranes remove 99% of heavy metals (Pb²⁺, Cd²⁺) from wastewater via ion exchange, though fouling resistance needs improvement .
Quantum Dot Integration
Coupling ZrO₂ with CdSe quantum dots enhances photocatalytic hydrogen production by 300% under visible light, leveraging ZrO₂’s electron-conducting properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume